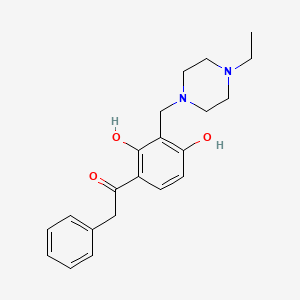
1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-phenylethanone is a useful research compound. Its molecular formula is C21H26N2O3 and its molecular weight is 354.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-phenylethanone is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H24N2O3
- Molecular Weight : 328.41 g/mol
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Inhibition of eEF2K : Recent studies suggest that compounds similar to this compound inhibit eEF2K (eukaryotic elongation factor 2 kinase), which plays a crucial role in regulating protein synthesis and energy homeostasis. This inhibition can lead to reduced cell viability in cancer cell lines such as MDA-MB-231 and HCC1806 .
Biological Activity Data
The following table summarizes key biological activities and effects observed for this compound and its analogs:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Structure-Activity Relationship (SAR) Studies : Research has shown that modifications in the phenolic structure enhance the inhibitory effects on eEF2K, leading to improved anti-cancer activities. For example, derivatives with additional hydroxyl groups exhibited greater potency against breast cancer cell lines .
- In Vivo Studies : In xenograft models using MDA-MB-231 cells, certain analogs demonstrated comparable tumor-suppressive effects to established chemotherapeutics like paclitaxel, with minimal toxicity observed .
- Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .
Propriétés
IUPAC Name |
1-[3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-2-22-10-12-23(13-11-22)15-18-19(24)9-8-17(21(18)26)20(25)14-16-6-4-3-5-7-16/h3-9,24,26H,2,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZFDIOFNMMVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














